N'-(4-ethoxycarbonylphenyl)carbamimidothioic acid
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Overview
Description
N’-(4-ethoxycarbonylphenyl)carbamimidothioic acid is a chemical compound with the molecular formula C16H16N2O2S and a molecular weight of 300.4 g/mol. This compound is known for its unique structural features, which include an ethoxycarbonyl group attached to a phenyl ring, and a carbamimidothioic acid moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The preparation of N’-(4-ethoxycarbonylphenyl)carbamimidothioic acid involves several synthetic routes. One common method includes the esterification of p-nitrobenzoic acid to form ethyl p-aminobenzoate, followed by catalytic hydrogenation . The ethyl p-aminobenzoate is then subjected to a two-step condensation reaction to yield the final product. This process is considered environmentally friendly as it recycles ethanol produced during the reaction .
Chemical Reactions Analysis
N’-(4-ethoxycarbonylphenyl)carbamimidothioic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of corresponding sulfoxides or sulfones, while reduction may yield amines or other reduced derivatives .
Scientific Research Applications
N’-(4-ethoxycarbonylphenyl)carbamimidothioic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it is studied for its potential interactions with various biomolecules. In medicine, it is investigated for its potential therapeutic effects, including anticancer activity . Additionally, it finds applications in the industry as a precursor for the synthesis of other valuable compounds .
Mechanism of Action
The mechanism of action of N’-(4-ethoxycarbonylphenyl)carbamimidothioic acid involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
N’-(4-ethoxycarbonylphenyl)carbamimidothioic acid can be compared with other similar compounds, such as N-(4-ethoxycarbonylphenyl)-N’-methyl-N’-phenylformamidine and 4-ethoxycarbonylphenylboronic acid . These compounds share structural similarities but differ in their specific functional groups and chemical properties. The unique combination of the ethoxycarbonyl and carbamimidothioic acid moieties in N’-(4-ethoxycarbonylphenyl)carbamimidothioic acid contributes to its distinct reactivity and applications.
Conclusion
N’-(4-ethoxycarbonylphenyl)carbamimidothioic acid is a versatile compound with significant importance in scientific research Its unique chemical structure allows it to participate in various reactions and applications across multiple fields, including chemistry, biology, medicine, and industry
Properties
IUPAC Name |
N'-(4-ethoxycarbonylphenyl)carbamimidothioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2S/c1-2-14-9(13)7-3-5-8(6-4-7)12-10(11)15/h3-6H,2H2,1H3,(H3,11,12,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJGHEUYKWKTKCH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N=C(N)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)N=C(N)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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